2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and alternative catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the isoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper (I), ruthenium (II).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Drug Discovery: The compound is used in the development of new drugs, particularly for its potential to interact with specific biological targets.
Biological Research: It is used in various biological assays to study its effects on cellular processes.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other compounds with the isoxazole ring, such as 3,5-disubstituted isoxazoles.
Fluorophenyl Compounds: Compounds containing the 4-fluorophenyl group, such as 4-fluorophenylacetic acid.
Uniqueness
2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-cyclopentyl-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c18-14-7-5-13(6-8-14)16-10-15(20-22-16)11-19-17(21)9-12-3-1-2-4-12/h5-8,10,12H,1-4,9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEIZLLLMZQQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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